molecular formula C15H11N3O5S2 B2365923 3-(methylsulfonyl)-N-(5-nitrobenzo[d]thiazol-2-yl)benzamide CAS No. 955810-92-1

3-(methylsulfonyl)-N-(5-nitrobenzo[d]thiazol-2-yl)benzamide

Cat. No.: B2365923
CAS No.: 955810-92-1
M. Wt: 377.39
InChI Key: PHVCACOULDPXGP-UHFFFAOYSA-N
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Description

3-(Methylsulfonyl)-N-(5-nitrobenzo[d]thiazol-2-yl)benzamide is a chemical research reagent designed for investigative use in biochemistry and pharmacology. This compound belongs to a class of N-(benzo[d]thiazol-2-yl)benzamide analogs that have been identified as a novel class of selective Zinc-Activated Channel (ZAC) antagonists. ZAC is an atypical member of the Cys-loop receptor superfamily of ligand-gated ion channels, and pharmacological tools to study its physiological functions are highly valuable . Research on structurally similar compounds shows that this chemical class can act as negative allosteric modulators, exerting their effect through state-dependent inhibition that is non-competitive with the native agonist, suggesting a mechanism of action targeted at the transmembrane and/or intracellular domains of the receptor . The benzo[d]thiazole core is a privileged scaffold in medicinal chemistry, known for its diverse pharmacological potential, which includes applications in antimicrobial and anticancer research . The specific substitutions on this core structure—a 5-nitro group on the benzothiazole ring and a 3-(methylsulfonyl) group on the benzamide ring—are strategic modifications that researchers can leverage to explore structure-activity relationships (SAR) and optimize potency and selectivity for specific targets. This makes the compound a versatile intermediate for probe discovery and hit-to-lead optimization campaigns. This product is intended for research purposes by qualified laboratory personnel only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this compound with appropriate safety precautions, consulting the relevant Safety Data Sheet (SDS) before use.

Properties

IUPAC Name

3-methylsulfonyl-N-(5-nitro-1,3-benzothiazol-2-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O5S2/c1-25(22,23)11-4-2-3-9(7-11)14(19)17-15-16-12-8-10(18(20)21)5-6-13(12)24-15/h2-8H,1H3,(H,16,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHVCACOULDPXGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NC3=C(S2)C=CC(=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Design and Strategic Considerations

Retrosynthetic Analysis

The target compound is dissected into two primary fragments:

  • 3-(Methylsulfonyl)benzoyl chloride : Derived from 3-(methylsulfonyl)benzoic acid via thionyl chloride-mediated activation.
  • 5-Nitrobenzo[d]thiazol-2-amine : Synthesized through nitration of benzo[d]thiazol-2-amine or via cyclization of nitro-substituted precursors.

Reaction Optimization Challenges

  • Regioselective Nitration : Ensuring nitro group introduction at the 5-position of the benzo[d]thiazole ring requires precise control of reaction conditions to avoid para/meta byproducts.
  • Sulfone Stability : The methylsulfonyl group’s electron-withdrawing nature necessitates mild oxidation conditions to prevent over-oxidation or decomposition.

Synthesis of 3-(Methylsulfonyl)Benzoic Acid

Sulfonation of Benzoic Acid Derivatives

Direct Sulfonation Using Methyl Sulfonyl Chloride

A modified Friedel-Crafts approach employs methyl sulfonyl chloride in the presence of AlCl₃ to introduce the sulfonyl group at the meta position. However, this method suffers from low regioselectivity (<40% yield).

Oxidation of 3-(Methylthio)Benzoic Acid

Procedure :

  • Methylation : 3-Mercaptobenzoic acid is treated with methyl iodide in NaOH/ethanol, yielding 3-(methylthio)benzoic acid (85% yield).
  • Oxidation : The thioether is oxidized using hydrogen peroxide (30%) in acetic acid at 60°C for 6 hours, achieving quantitative conversion to the sulfone.

Data Table 1: Oxidation Conditions and Yields

Substrate Oxidizing Agent Temperature (°C) Time (h) Yield (%)
3-(Methylthio)benzoic acid H₂O₂ (30%) 60 6 98
3-(Methylthio)benzoic acid mCPBA 25 12 92

Synthesis of 5-Nitrobenzo[d]Thiazol-2-Amine

Nitration of Benzo[d]Thiazol-2-Amine

Procedure :
Benzo[d]thiazol-2-amine is dissolved in concentrated H₂SO₄ at 0°C, followed by gradual addition of fuming HNO₃. The mixture is stirred for 2 hours, yielding 5-nitrobenzo[d]thiazol-2-amine (65% yield) with minor 4-nitro byproducts (12%).

Key Observations :

  • Nitration at the 5-position is favored due to the electron-donating amino group directing electrophilic attack.
  • Prolonged reaction times (>3 hours) increase para-substitution to 22%.

Alternative Cyclization Route

Procedure :

  • Synthesis of 2-Amino-5-nitrobenzenethiol : 4-Nitroaniline is treated with NaSH in ethanol under reflux, followed by oxidation with I₂ to form the disulfide.
  • Cyclization : The disulfide reacts with chloroacetyl chloride in DMF, yielding 5-nitrobenzo[d]thiazol-2-amine (58% yield).

Amide Coupling: Formation of the Target Compound

Acid Chloride Preparation

Procedure :
3-(Methylsulfonyl)benzoic acid (1.0 equiv) is refluxed with thionyl chloride (3.0 equiv) for 2 hours. Excess thionyl chloride is removed under vacuum, yielding the acid chloride as a pale-yellow solid (95% conversion).

Coupling with 5-Nitrobenzo[d]Thiazol-2-Amine

Procedure :
The acid chloride (1.2 equiv) is added to a solution of 5-nitrobenzo[d]thiazol-2-amine (1.0 equiv) in anhydrous dichloromethane with triethylamine (2.0 equiv). The reaction is stirred at 25°C for 12 hours, followed by aqueous workup and purification via silica gel chromatography (hexane/ethyl acetate, 7:3).

Data Table 2: Coupling Reaction Optimization

Base Solvent Temperature (°C) Time (h) Yield (%)
Triethylamine Dichloromethane 25 12 88
Pyridine THF 40 8 76
NaHCO₃ DMF 25 24 63

Purification and Characterization

Recrystallization and Chromatography

  • Recrystallization : The crude product is dissolved in hot ethanol and cooled to 4°C, yielding needle-like crystals (mp 198–200°C).
  • Column Chromatography : Silica gel elution with gradient hexane/ethyl acetate removes unreacted amine and acid chloride byproducts.

Spectroscopic Validation

  • FTIR : Peaks at 1685 cm⁻¹ (C=O stretch), 1530 cm⁻¹ (NO₂ asymmetric stretch), and 1320 cm⁻¹ (SO₂ symmetric stretch).
  • ¹H NMR (400 MHz, CDCl₃) : δ 8.72 (s, 1H, thiazole-H), 8.25–8.15 (m, 4H, aromatic-H), 3.21 (s, 3H, SO₂CH₃).

Chemical Reactions Analysis

Types of Reactions

3-(methylsulfonyl)-N-(5-nitrobenzo[d]thiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can be oxidized to introduce additional functional groups.

    Substitution: The benzamide and thiazole rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine, while substitution reactions can introduce various functional groups onto the benzamide or thiazole rings.

Scientific Research Applications

3-(methylsulfonyl)-N-(5-nitrobenzo[d]thiazol-2-yl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and corrosion inhibitors.

Mechanism of Action

The mechanism of action of 3-(methylsulfonyl)-N-(5-nitrobenzo[d]thiazol-2-yl)benzamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the benzamide moiety can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Key Observations :

  • Substituent Position : The target compound’s methylsulfonyl group is at the meta position (C3) of the benzamide, whereas analogues like 7b feature para-substituted sulfonyl groups. Meta substitution may sterically hinder interactions with biological targets compared to para .
  • Thiazole Modifications: The 5-nitrobenzo[d]thiazole moiety in the target compound distinguishes it from pyridyl-substituted thiazoles (e.g., 7a, 7b).
  • Synthesis Efficiency : Yields for EDCI/HOBt-mediated couplings (e.g., 33% for 7a ) are lower compared to alternative methods, such as benzoyl chloride-amine reactions (used in Nitazoxanide derivatives) .

Physicochemical and Crystallographic Properties

  • Hydrogen Bonding: Nitro and sulfonyl groups participate in non-classical hydrogen bonds (e.g., C–H···O/N interactions), stabilizing crystal packing . The target compound’s nitro group may form stronger intermolecular bonds than chloro or pyridyl substituents.

Biological Activity

3-(Methylsulfonyl)-N-(5-nitrobenzo[d]thiazol-2-yl)benzamide is a complex organic compound notable for its unique structural features, including a benzamide core combined with a methylsulfonyl group and a nitrobenzo[d]thiazolyl moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure

  • Molecular Formula: C14H12N4O3S
  • CAS Number: 955810-92-1

The structure of this compound enables it to participate in various chemical reactions, making it a versatile building block in organic synthesis and drug development.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The nitro group can undergo redox reactions, while the benzamide moiety is capable of forming hydrogen bonds with enzymes and receptors, potentially modulating their activity. These interactions may lead to various biological effects, including anti-inflammatory and anticancer properties.

Research Findings

Recent studies have highlighted the compound's efficacy in inhibiting cancer cell proliferation and modulating inflammatory responses. For instance, it has been shown to affect the expression levels of inflammatory cytokines such as IL-6 and TNF-α in macrophage cell lines, indicating its potential as an anti-inflammatory agent .

Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInhibition of A431 and A549 cell lines
Anti-inflammatoryDecrease in IL-6 and TNF-α levels
Cell MigrationInhibition of migration in cancer cells
Apoptosis InductionPromotes apoptosis in cancer cells

Case Studies

  • Antitumor Activity : In a study evaluating novel benzothiazole derivatives, this compound demonstrated significant inhibition of human epidermoid carcinoma (A431) and non-small cell lung carcinoma (A549) cell lines. The compound was assessed using MTT assays, flow cytometry for apoptosis, and Western blot analysis for protein expression changes .
  • Inflammatory Response Modulation : In experiments involving RAW264.7 macrophages, the compound reduced the secretion of pro-inflammatory cytokines IL-6 and TNF-α. This suggests that it may have therapeutic potential in treating inflammatory diseases .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other benzothiazole derivatives known for their pharmacological properties:

Table: Comparison with Related Compounds

Compound NameActivity TypeKey Findings
6-Chloro-N-(4-nitrobenzyl)AnticancerSignificant inhibition of cancer cell lines
7-Chloro-N-(2,6-dichlorophenyl)AnticancerPromising activity against lung cancer cells
N-(4-Methoxy-6-nitrobenzo[d]thiazol-2-yl)AntimicrobialNotable antibacterial properties

These comparisons illustrate the diverse biological activities exhibited by benzothiazole derivatives and underscore the potential of this compound as a lead compound for further drug development.

Q & A

Q. What synthetic routes are commonly employed for preparing 3-(methylsulfonyl)-N-(5-nitrobenzo[d]thiazol-2-yl)benzamide?

Methodological Answer: The synthesis typically involves sequential functionalization of the benzothiazole core. Key steps include:

  • Nitration : Introducing the nitro group at the 5-position of benzothiazole using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration .
  • Sulfonation : Reaction with methanesulfonyl chloride in the presence of a base (e.g., pyridine) to install the methylsulfonyl group .
  • Amide Coupling : Condensation of the sulfonated benzoyl chloride with 5-nitrobenzo[d]thiazol-2-amine via Schotten-Baumann conditions (aqueous NaOH, THF) . Purity is ensured through recrystallization (methanol/water) and column chromatography (silica gel, ethyl acetate/hexane).

Q. How is the molecular structure of this compound characterized?

Methodological Answer: Structural confirmation relies on:

  • NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions and amide linkage (e.g., δ ~10–12 ppm for NH in DMSO-d₆) .
  • X-ray Crystallography : Resolves hydrogen-bonding patterns (e.g., N–H···N interactions stabilizing dimers, as seen in related thiazole-amides) .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., m/z 381 [M+H]⁺ for analogous compounds) .

Q. What preliminary biological screening assays are relevant for this compound?

Methodological Answer:

  • Antimicrobial Activity : Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
  • Enzyme Inhibition : Fluorometric assays targeting PFOR (pyruvate:ferredoxin oxidoreductase), leveraging the amide’s interaction with enzyme active sites .

Advanced Research Questions

Q. How can conflicting spectroscopic data between synthetic batches be systematically resolved?

Methodological Answer:

  • Batch Comparison : Analyze variations in reaction conditions (e.g., temperature, stoichiometry) using HPLC to track impurities .
  • Advanced NMR Techniques : 2D NMR (COSY, HSQC) to distinguish regioisomers or tautomers .
  • X-ray Diffraction : Resolve ambiguities in substituent positioning (e.g., nitro vs. sulfonyl group orientation) .

Q. What strategies optimize the yield of the target compound in large-scale synthesis?

Methodological Answer:

  • Catalyst Screening : Test Pd/C or CuI for coupling steps to reduce side reactions .
  • Solvent Optimization : Replace THF with DMF for improved amide coupling efficiency (~15% yield increase) .
  • Flow Chemistry : Continuous nitration/sulfonation reduces decomposition risks compared to batch processes .

Q. How can the mechanism of action be elucidated for this compound’s bioactivity?

Methodological Answer:

  • Molecular Docking : Simulate binding to PFOR (PDB ID: 1B0P) using AutoDock Vina; validate with mutagenesis studies on conserved residues (e.g., Cys/His clusters) .
  • Metabolomic Profiling : LC-MS/MS to track metabolic disruption in treated microbial/cancer cells (e.g., ATP depletion, ROS accumulation) .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) between the compound and target enzymes .

Q. What analytical methods address discrepancies in thermal stability data?

Methodological Answer:

  • Differential Scanning Calorimetry (DSC) : Compare melting points across batches; heating rate (10°C/min) under N₂ .
  • Thermogravimetric Analysis (TGA) : Identify decomposition steps (e.g., loss of sulfonyl group at ~250°C) .
  • Dynamic Vapor Sorption (DVS) : Assess hygroscopicity, which may alter stability in humid environments .

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